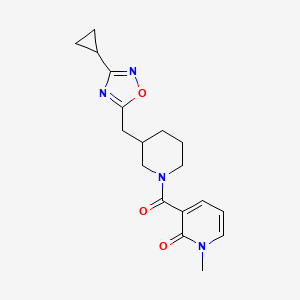
3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a derivative of cyclopropyl oxadiazole and has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Cyclopropyl group : Known for its unique strain and reactivity.
- Oxadiazole ring : A five-membered heterocyclic compound that often exhibits biological activity.
- Piperidine moiety : A six-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
- Pyridinone structure : Imparts additional biological activity through interactions with various biological targets.
Research indicates that the compound acts primarily as a selective modulator of muscarinic receptors. Specifically, it has been identified as a functionally selective M1 muscarinic partial agonist with antagonist properties in M2 and M3 receptor assays. This selectivity suggests potential therapeutic applications in conditions related to cholinergic signaling, such as Alzheimer's disease and other cognitive disorders .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Cognitive Enhancement : By modulating M1 receptors, the compound may enhance cognitive functions.
- Antidepressant-like Activity : Some studies suggest that compounds with similar structures exhibit antidepressant effects through serotonergic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds. Below are key findings relevant to the oxadiazole derivatives:
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that specific substitutions on the oxadiazole ring significantly influence the biological activity of these compounds. For instance:
- The presence of electron-donating groups enhances receptor binding affinity.
- Modifications on the piperidine ring can alter selectivity towards muscarinic receptor subtypes.
科学研究应用
Muscarinic Receptor Modulation
Research indicates that derivatives of cyclopropyloxadiazole compounds exhibit functionally selective activity at muscarinic receptors. Specifically, the compound has been identified as a partial agonist at the M1 muscarinic receptor while displaying antagonist properties at M2 and M3 receptors. This selectivity suggests potential applications in treating disorders related to cholinergic dysfunctions, such as Alzheimer's disease and other cognitive impairments .
Antimicrobial Activity
Studies on similar oxadiazole derivatives have demonstrated promising antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or function, making these compounds candidates for further development in antibiotic therapies .
Anti-inflammatory Properties
Molecular docking studies have shown that compounds with similar structural frameworks can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the inflammatory response, suggesting that the compound may possess anti-inflammatory properties suitable for treating conditions like arthritis or other inflammatory diseases .
Synthesis and Characterization
The synthesis of 3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Muscarinic Receptor Interaction
A study published in Pharmaceuticals demonstrated that derivatives similar to the compound under consideration exhibited selective binding affinity towards M1 receptors. This selectivity was linked to their potential use in cognitive enhancement therapies .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity. Results indicated that several compounds showed significant inhibition against both gram-positive and gram-negative bacteria, highlighting their potential as new antibacterial agents .
属性
IUPAC Name |
3-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-21-8-3-5-14(17(21)23)18(24)22-9-2-4-12(11-22)10-15-19-16(20-25-15)13-6-7-13/h3,5,8,12-13H,2,4,6-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIIBIYGWPFHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













